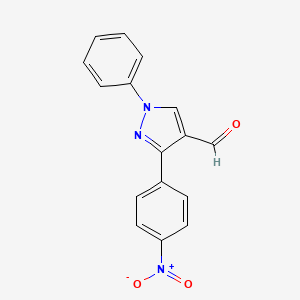

3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

描述

Nomenclature and Registration Data

3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is officially registered with the Chemical Abstracts Service under the number 21487-49-0. The compound's systematic name according to International Union of Pure and Applied Chemistry nomenclature is 3-(4-nitrophenyl)-1-phenylpyrazole-4-carbaldehyde. Alternative nomenclature includes 1H-Pyrazole-4-carboxaldehyde, 3-(4-nitrophenyl)-1-phenyl-, which reflects the substitution pattern on the pyrazole ring system.

The compound is catalogued in multiple chemical databases with consistent identifiers. The PubChem Compound Identification number is 1051908, while the European Community number designation is not specifically assigned in available records. The compound has been assigned the molecular structure identifier MFCD01131658 in the MDL Information Systems database. These standardized identifiers ensure precise identification across various chemical information systems and research databases.

Molecular Formula and Constitutional Data

The molecular formula of 3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is C16H11N3O3, indicating a composition of sixteen carbon atoms, eleven hydrogen atoms, three nitrogen atoms, and three oxygen atoms. The molecular weight is calculated as 293.28 grams per mole, providing fundamental data for stoichiometric calculations and analytical determinations. The compound's elemental composition reflects the presence of two distinct aromatic ring systems connected through a pyrazole heterocycle, with specific functional group substitutions that define its chemical reactivity profile.

The constitutional structure incorporates a central pyrazole ring bearing a phenyl substituent at the nitrogen-1 position, a 4-nitrophenyl group at carbon-3, and an aldehyde functionality at carbon-4. This arrangement creates a molecule with significant electronic conjugation and specific geometric constraints that influence its physical and chemical properties. The presence of both electron-withdrawing nitro and aldehyde groups creates a unique electronic environment that affects the compound's reactivity patterns and spectroscopic characteristics.

属性

IUPAC Name |

3-(4-nitrophenyl)-1-phenylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O3/c20-11-13-10-18(14-4-2-1-3-5-14)17-16(13)12-6-8-15(9-7-12)19(21)22/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUVWNYMQNJNFGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30359997 | |

| Record name | 3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21487-49-0 | |

| Record name | 3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21487-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Hydrazone Formation and Pyrazole Ring Cyclization

- Starting Materials: 4-nitrophenylhydrazine and benzaldehyde.

- Reaction Conditions: The two reactants are combined in an acidic medium to form the hydrazone intermediate. Acidic conditions promote condensation and facilitate cyclization.

- Cyclization: The hydrazone undergoes intramolecular cyclization to yield the 1-phenyl-3-(4-nitrophenyl)pyrazole core.

This step is crucial for establishing the pyrazole skeleton with the correct substitution pattern.

Introduction of the Aldehyde Group via Vilsmeier-Haack Reaction

- Reagents: Phosphorus oxychloride (POCl3) and dimethylformamide (DMF) form the Vilsmeier-Haack reagent.

- Procedure: The pyrazole intermediate is treated with the Vilsmeier-Haack reagent, typically by adding the pyrazole to an ice-cold solution of POCl3/DMF, followed by heating at 80 °C for several hours.

- Workup: The reaction mixture is poured onto crushed ice and neutralized with dilute sodium hydroxide to precipitate the aldehyde product.

- Purification: The crude product is purified by flash column chromatography using ethyl acetate-petroleum ether mixtures.

This method efficiently introduces the formyl group at the 4-position of the pyrazole ring with good regioselectivity and yields around 70% or higher.

Alternative Formylation Methods

Other formylation approaches include:

- Formylation of semicarbazone derivatives of methyl ketones using POCl3/DMF complexes.

- Use of trichlorotriazine in DMF at room temperature for formylation of methyl ketone hydrazones.

These methods provide versatility in substrate scope and reaction conditions.

| Step | Reaction | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Hydrazone formation | 4-nitrophenylhydrazine + benzaldehyde | Acidic medium, room temp | Not explicitly reported | Forms hydrazone intermediate |

| Pyrazole cyclization | Intramolecular cyclization | Acidic, heating | Not explicitly reported | Forms pyrazole ring |

| Formylation (Vilsmeier-Haack) | Pyrazole + POCl3/DMF | 0 °C to 80 °C, 4-8 h reflux | ~70-74% | High regioselectivity, good yield |

- The Vilsmeier-Haack reaction is the most commonly employed and reliable method for introducing the aldehyde group on the pyrazole ring.

- Reaction times of 4 to 8 hours at elevated temperatures (around 80 °C) optimize yield.

- The acidic environment during hydrazone formation and cyclization is critical for efficient ring closure.

- Purification by column chromatography ensures high purity of the final aldehyde compound.

- Modifications in substituents on the phenyl rings can influence yield and reaction conditions, but the core synthetic strategy remains consistent.

- Industrial synthesis adapts these methods to continuous flow reactors and automated systems to enhance reproducibility and minimize by-products.

- Reaction parameters such as temperature, reagent stoichiometry, and solvent choice are tightly controlled.

- Scale-up focuses on maximizing yield and purity while minimizing hazardous waste, particularly from reagents like POCl3.

The preparation of 3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is efficiently achieved through a sequence involving hydrazone formation, pyrazole ring cyclization, and Vilsmeier-Haack formylation. This approach provides a robust platform for producing this compound with good yield and purity, supporting its applications in pharmaceutical and chemical research.

化学反应分析

Types of Reactions

3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde undergoes various types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

Reduction: 3-(4-Aminophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.

Oxidation: 3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative with potential applications in diverse scientific fields . Pyrazoles, characterized by a five-membered ring containing three carbon atoms and two nitrogen atoms, are significant scaffolds in numerous natural products and exhibit a wide range of biological activities .

General Properties

3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde has the molecular formula and a molecular weight of 293.27 . It is soluble in chloroform, methanol, and DMSO .

Synthesis and Structure

Pyrazole-4-carbaldehyde compounds are synthesized through well-established reactions involving the hydrolysis of iminium salts . Crystal structures of phenyl derivatives of pyrazole-4-carbaldehyde with different substituents have been reported, showing that the presence of a hydroxy group can lead to the formation of hydrogen-bonded networks .

Applications

- Nonlinear Optics (NLO): Pyrazole derivatives, including those similar to 3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, exhibit substantial NLO properties . These compounds can be used in ultrafast optics . Studies have shown that the optical nonlinearity of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates makes them good candidates for NLO applications . Additionally, (Z)-2-(4-nitrophenyl)-3-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acrylonitrile and (E)-3-(4-nitrostyryl)-1-phenyl-4,5-dihydro-1H-pyrazole compounds with electron-accepting groups show high NLO responses dependent on the functionalization of pyrazoline derivatives .

- Biological Activities: Compounds containing a pyrazole nucleus have demonstrated anti-inflammatory, antiviral, anticancer, antiparasitic, antibacterial, antirheumatoid, antidepressant, analgesic, antinociceptive, antihypertensive, antipyretic, and antifungal properties .

- Molecular Docking: Derivatives of [5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone have shown excellent antioxidant and anti-inflammatory properties .

- Crystal Formation: Copper(II) ions mediate the crystal formation of 3-(3-hydroxy phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde . Crystal structures of phenyl derivatives of pyrazole-4-carbaldehyde with several different substituents on the phenyl ring, such as 2-hydroxy, 4-bromo, 4-chloro, 4-methoxy, 4-methyl, and 3,4-dimethoxy, have been reported .

- Stabilization of Crystal Structure: π–π interactions between the pyrazole and phenyl rings stabilize the crystal structure of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde .

作用机制

The mechanism of action of 3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction . The nitrophenyl group can also participate in redox reactions, influencing the compound’s biological activity.

相似化合物的比较

Structural Analogues and Substituent Effects

The biological and physicochemical properties of pyrazole-4-carbaldehydes are highly dependent on substituent positions and electronic effects. Key analogues include:

| Compound Name | Substituents (R1, R2) | Molecular Formula | Key Spectral Data (IR/NMR) | Biological Activity | Reference |

|---|---|---|---|---|---|

| 1-Benzoyl-3-(3-Nitrophenyl)-1H-pyrazole-4-carbaldehyde | R1 = Benzoyl, R2 = 3-Nitrophenyl | C17H11N3O4 | IR: 1633 cm⁻¹ (C=O), 1529 cm⁻¹ (C=N); 1H NMR: δ 9.17–9.24 (CHO) | Antioxidant activity | |

| 3-(4-Hydroxyphenyl)-1-(4-nitrobenzoyl)-1H-pyrazole-4-carbaldehyde | R1 = 4-Nitrobenzoyl, R2 = 4-Hydroxyphenyl | C17H11N3O5 | IR: 3230 cm⁻¹ (OH), 1670 cm⁻¹ (C=O); 1H NMR: δ 9.5 (CHO) | Antioxidant activity | |

| 3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | R1 = Ph, R2 = 3,5-Difluorophenyl | C16H10F2N2O | Not reported | Antitumor activity (in vitro) | |

| 1-(3-Chlorophenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde | R1 = 3-Cl-Ph, R2 = 4-NO2-Ph | C16H10ClN3O3 | SMILES: C1=CC(=CC(=C1)Cl)N2C=C(C(=N2)C3=CC=C(C=C3)N+[O-])C=O | Not reported |

Key Observations :

- Nitro Group Position : The 4-nitro substituent in the target compound enhances electron-withdrawing effects, stabilizing the pyrazole ring and increasing reactivity in condensation reactions compared to 3-nitro analogues (e.g., compound 4b in ).

- Hydroxyl vs. Nitrobenzoyl Groups : The introduction of a hydroxyl group (e.g., 4e in ) improves antioxidant capacity due to radical scavenging, while nitrobenzoyl groups enhance antimicrobial activity .

生物活性

3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer, antimicrobial, and anti-inflammatory domains. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on recent research findings.

Synthesis

The synthesis of 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves the Vilsmeier-Haack reaction, which allows for the introduction of the aldehyde functional group. The initial step often includes the reaction of phenylhydrazine with appropriate carbonyl compounds to form the pyrazole ring, followed by subsequent modifications to introduce the nitrophenyl group .

Anticancer Activity

Research indicates that derivatives of pyrazole, including 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, exhibit potent anticancer properties. Studies have demonstrated that such compounds can inhibit tubulin polymerization, a crucial mechanism for cancer cell proliferation. For instance, one study reported IC50 values ranging from 1.25 to 3.98 µM against various cancer cell lines including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | MCF-7 | 2.50 |

| 3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | SiHa | 2.80 |

| 3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | PC-3 | 3.00 |

These findings suggest that targeting tubulin dynamics could be a viable strategy in developing new anticancer agents based on this scaffold.

Antimicrobial Activity

In addition to its anticancer potential, this pyrazole derivative has shown remarkable antimicrobial activity. In vitro evaluations indicated that several derivatives exhibited significant inhibition against various bacterial strains. For example, compounds derived from this structure displayed minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Table 2: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Pathogen | MIC (μg/mL) |

|---|---|---|

| 3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | S. aureus | 0.22 |

| 3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | E. coli | 0.35 |

| 3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | C. albicans | 0.40 |

These results highlight the compound's potential as a broad-spectrum antimicrobial agent.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have also been documented, with some studies indicating that these compounds can inhibit key inflammatory pathways. One study found that certain derivatives exhibited significant inhibition of COX enzymes, which are critical in mediating inflammatory responses .

Table 3: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound | COX Inhibition (%) |

|---|---|

| 3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | 93.53 |

| Standard (Diclofenac) | 90.13 |

The mechanisms through which 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde exerts its biological effects include:

- Inhibition of Tubulin Polymerization : This disrupts the mitotic spindle formation in cancer cells.

- Antibacterial Mechanisms : The compound may interfere with bacterial cell wall synthesis or disrupt membrane integrity.

- COX Enzyme Inhibition : This leads to reduced prostaglandin synthesis and thus alleviates inflammation.

常见问题

How can an efficient synthetic route be designed to obtain high-purity 3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde?

Answer:

The synthesis typically involves cyclocondensation of substituted phenylhydrazines with carbonyl intermediates. For example, analogous pyrazole derivatives are synthesized using ethyl acetoacetate and N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form intermediates, followed by nitration or substitution reactions to introduce the 4-nitrophenyl group . Optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

- Temperature control : Reactions are often conducted at reflux (80–120°C) to balance yield and purity.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity (>95%) .

What advanced structural characterization techniques are critical for confirming the molecular geometry of this compound?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:

- Data collection : Crystals are grown via slow evaporation (e.g., in dichloromethane/hexane).

- Refinement : R factors <0.08 (e.g., R = 0.080, wR = 0.194) validate accuracy .

- Torsional angles : For example, the dihedral angle between the pyrazole and nitrophenyl rings (~15–25°) indicates steric effects .

Complementary techniques like NMR (¹H/¹³C) and FT-IR confirm functional groups and electronic environments.

How can researchers design experiments to evaluate the biological activity of this compound?

Answer:

Based on pyrazole derivatives' reported activities (e.g., anti-tumor, antibacterial), assays include:

- In vitro cytotoxicity : MTT assay against cancer cell lines (IC₅₀ determination) .

- Enzyme inhibition : Kinase or protease inhibition assays (e.g., ELISA) to study mechanistic pathways.

- Antimicrobial screening : Disk diffusion or microdilution methods against Gram-positive/negative bacteria .

Controls (e.g., doxorubicin for cytotoxicity) and dose-response curves ensure reproducibility.

What strategies resolve contradictions in reported bioactivity data across studies?

Answer: Discrepancies may arise from:

- Purity variations : HPLC or GC-MS validation ensures compound integrity .

- Assay conditions : Standardize protocols (e.g., cell line selection, incubation time).

- Structural analogs : Compare with derivatives (e.g., 4-chlorophenyl vs. 4-nitrophenyl substitutions) to isolate substituent effects . Meta-analyses of literature data (e.g., PubChem BioAssay) identify trends.

How do computational methods (e.g., DFT) complement experimental data for this compound?

Answer:

Density Functional Theory (DFT) calculations:

- Predict electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity .

- Simulate IR/NMR spectra for cross-validation with experimental data (mean deviation <5%) .

- Analyze intermolecular interactions (e.g., hydrogen bonding in crystal packing) . Tools like Gaussian or ORCA are commonly used.

What are the challenges in purifying this compound, and how are they addressed?

Answer:

- Byproduct formation : Optimize stoichiometry (e.g., 1:1 molar ratio of precursors) .

- Solubility issues : Use mixed solvents (e.g., DCM/MeOH) for recrystallization.

- Chromatography : Gradient elution (hexane to ethyl acetate) resolves polar impurities. Purity is confirmed via melting point consistency and TLC (Rf = 0.3–0.5) .

How does the 4-nitrophenyl substituent influence the compound’s electronic and steric properties?

Answer:

- Electron-withdrawing effect : The nitro group reduces electron density on the pyrazole ring, enhancing electrophilicity at the aldehyde position .

- Steric hindrance : The planar nitrophenyl group may restrict rotation, affecting binding to biological targets. X-ray data show C–N–C angles of ~120°, confirming minimal distortion . SAR studies compare nitro with halogen or methyl substituents .

What are the stability considerations for long-term storage of this compound?

Answer:

- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation.

- Moisture control : Use desiccants (silica gel) in sealed containers.

- Oxidation : Add antioxidants (e.g., BHT) for aldehyde group stabilization. Stability is monitored via periodic NMR analysis .

How can reaction mechanisms for pyrazole formation be investigated?

Answer:

- Kinetic studies : Monitor intermediates via in-situ FT-IR or LC-MS.

- Isotopic labeling : ¹⁵N-labeled hydrazines trace cyclization steps .

- Theoretical modeling : Transition state analysis (DFT) identifies rate-determining steps .

How does this compound compare to other pyrazole-4-carbaldehyde derivatives in drug discovery?

Answer:

Comparative studies highlight:

- Bioavailability : Nitro derivatives exhibit higher logP values (~2.5) than chloro analogs, affecting membrane permeability .

- Target selectivity : Nitro groups enhance binding to enzymes with aromatic pockets (e.g., kinases) .

- Toxicity : Nitro groups may increase metabolic instability, requiring prodrug strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。